

INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

INH14, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway plays a crucial role in regulating the inflammatory response through the activation of the nuclear factor-kappa B (NF-κB) transcription factor. By targeting the IKKα and IKKβ kinases, **INH14** effectively modulates downstream inflammatory signaling, making it a compound of interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of **INH14**, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

The foundational chemical identity of **INH14** is provided below, detailing its molecular structure and key identifiers. While a comprehensive set of experimentally determined physicochemical properties is not readily available in the public domain, predicted values and available data are presented.



Property	Value	Source
IUPAC Name	1-(4-ethylphenyl)-3-phenylurea	N/A
Synonyms	INH14, N-(4-Ethylphenyl)-N'- phenylurea	N/A
Molecular Formula	C15H16N2O	(1)
Molecular Weight	240.30 g/mol	(1)
CAS Number	200134-22-1	(2)
SMILES	CCC1=CC=C(C=C1)NC(=O)N C2=CC=CC=C2	(1)
InChI	InChI=1S/C15H16N2O/c1-2- 12-8-10-14(11-9-12)17- 15(18)16-13-6-4-3-5-7-13/h3- 11H,2H2,1H3,(H2,16,17,18)	(1)
Predicted XlogP	3.8	(1)
Solubility	DMSO: ≥ 125 mg/mL (520.18 mM)Water: < 0.1 mg/mL (insoluble)	[3](4)

Biological Activity and Mechanism of Action

INH14 functions as a potent inhibitor of the IKKα and IKKβ kinases, which are central components of the canonical and non-canonical NF- κ B signaling pathways. These pathways are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factoralpha (TNF- α), and interleukin-1 (IL-1). The activation of IKK α and IKK β leads to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This event unmasks the nuclear localization signal of NF- κ B, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. **INH14**'s inhibitory action on IKK α and IKK β prevents the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and attenuating the inflammatory response.



The inhibitory activity of **INH14** has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

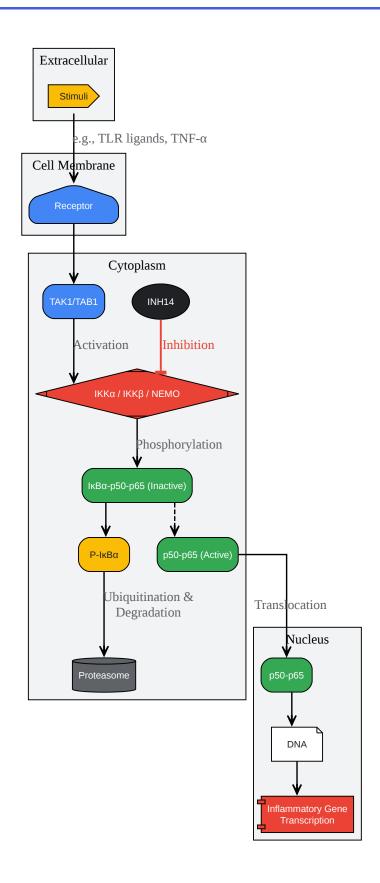
Target	IC50 (μM)	Source
ΙΚΚα	8.97	
ΙΚΚβ	3.59	_

In cellular and in vivo models, **INH14** has been shown to decrease the degradation of $I\kappa B\alpha$ in cells activated by TLR ligands and reduce the production of TNF- α in response to lipopeptide-induced inflammation. Furthermore, treatment with **INH14** has been demonstrated to reduce the constitutive NF- κB activity in ovarian cancer cells, leading to a decrease in their wound-closing ability.

Signaling Pathway of INH14 Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by **INH14**.





Click to download full resolution via product page

Caption: **INH14** inhibits the IKK complex, preventing NF-kB activation.



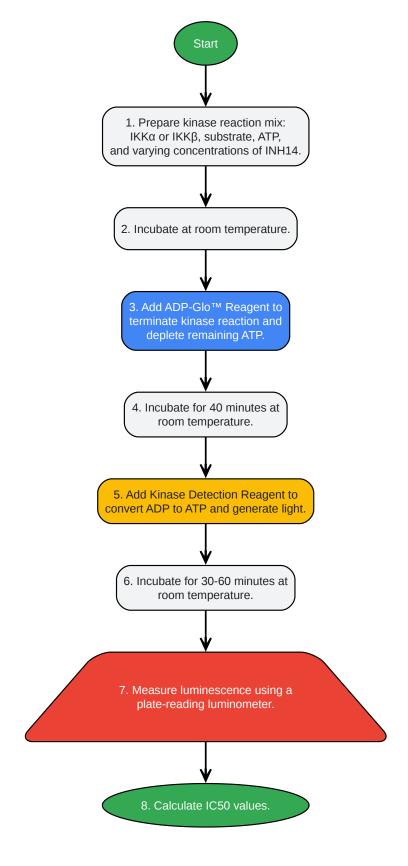
Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **INH14**.

IKKα/β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-GloTM Kinase Assay technical manual and is suitable for measuring the inhibitory activity of **INH14** on IKK α and IKK β .





Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.



· Prepare Reagents:

- Prepare a serial dilution of INH14 in the appropriate vehicle (e.g., DMSO).
- Prepare the kinase reaction buffer containing the IKK enzyme (IKKα or IKKβ), the appropriate substrate (e.g., a peptide substrate for IKK), and ATP.

Kinase Reaction:

- \circ In a 384-well plate, add 5 μL of the kinase reaction buffer to each well.
- Add the serially diluted INH14 or vehicle control to the respective wells.
- Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

ATP Depletion:

- Add 5 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection:

- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Measurement and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.



- The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
- Plot the luminescence signal against the concentration of INH14 and fit the data to a doseresponse curve to determine the IC50 value.

Immunoblotting for IκBα Degradation

This protocol outlines the steps to assess the effect of **INH14** on $I\kappa B\alpha$ degradation in cells stimulated with a TLR ligand.

- Cell Culture and Treatment:
 - Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and allow them to adhere.
 - Pre-treat the cells with varying concentrations of INH14 or vehicle for a specified time (e.g., 1 hour).
 - Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:



- Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
 - Wash the membrane extensively with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities to determine the relative levels of IκBα in each sample. A
 decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells
 indicates degradation, and the rescue of this band in INH14-treated cells demonstrates its
 inhibitory effect.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of **INH14** on cells.

Cell Seeding:



- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with a range of concentrations of INH14 or vehicle control.
 - Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:
 - Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
 - Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type.
- Measurement:
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells.
 - Calculate the percentage of cell viability for each concentration of INH14 relative to the vehicle-treated control cells.

Conclusion

INH14 is a promising small-molecule inhibitor of IKKα and IKKβ with demonstrated efficacy in cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological activity make it a valuable tool for researchers studying NF-κB signaling and a potential starting point for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of **INH14** and similar compounds.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PubChemLite Inh14 (C15H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-Ethylphenyl)-3-phenylurea [synhet.com]
- 3. 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | C17H17N3O | CID 7616033 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671948#chemical-structure-and-properties-of-inh14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com